Fmoc-D-N-Me-Val-OH

Descripción

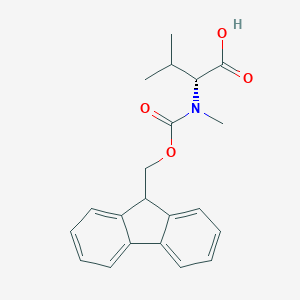

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXXXPZNQXXRIG-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583792 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103478-58-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-D-N-Me-Val-OH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-N-Me-Val-OH, the N-methylated form of D-valine protected with a fluorenylmethyloxycarbonyl (Fmoc) group, is a crucial building block in modern peptide synthesis. Its incorporation into peptide sequences can significantly enhance metabolic stability, improve membrane permeability, and increase oral bioavailability. However, the steric hindrance introduced by the N-methyl group presents unique challenges during solid-phase peptide synthesis (SPPS), necessitating optimized protocols for efficient coupling. This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and workflows for peptide synthesis.

Core Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below. Data for the corresponding L-isomer, Fmoc-N-Me-Val-OH, is also included for comparison.

| Property | This compound | Fmoc-L-N-Me-Val-OH |

| Synonyms | Fmoc-N-methyl-D-valine | Fmoc-N-methyl-L-valine, Fmoc-N-Me-Val-OH |

| CAS Number | 103478-58-6[1][2] | 84000-11-3[3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C21H23NO4[1] | C21H23NO4[3][4][5][6][7][8] |

| Molecular Weight | 353.42 g/mol [1][8] | 353.41 g/mol [3][4][5][6] |

| Appearance | White to off-white solid/powder[1] | White to off-white powder[3][6][7] |

| Melting Point | Not specified | 187-190 °C[3][4][5][6] |

| Optical Rotation | Not specified | [α]20/D −68.0±3°, c = 1% in DMF[4][7] |

| Purity (HPLC) | ≥ 98% | ≥ 98.0 % (a/a)[3][4][5][7] |

| Solubility | DMSO: 200 mg/mL (565.90 mM)[1] | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3][6] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month[1] | 2-8°C or 2-30°C[3][4][5][7] |

Experimental Protocols

The successful incorporation of this compound into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) requires careful optimization of the coupling step due to the steric hindrance of the N-methyl group. Below are detailed methodologies for the key stages of the synthesis.

General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The overall process of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Caption: General workflow of Fmoc solid-phase peptide synthesis.

Detailed Protocol for Incorporating this compound

This protocol outlines the key steps and reagents for the successful incorporation of the sterically hindered this compound.

1. Resin Preparation and Swelling:

-

Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[5]

-

Swelling: Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes to allow for better accessibility of the reactive sites.[13]

2. Fmoc Deprotection:

-

Reagent: A 20% solution of piperidine in DMF is typically used.[4][13][14]

-

Procedure:

-

Treat the resin with the 20% piperidine/DMF solution for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with fresh 20% piperidine/DMF for 15-20 minutes to ensure complete removal of the Fmoc group.[13]

-

-

Monitoring: The deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.[15]

3. Coupling of this compound: Due to the steric hindrance of the N-methyl group, standard coupling reagents like HBTU and HCTU may be less effective.[6][16] More potent activating agents are recommended.

-

Recommended Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective for coupling N-methylated amino acids.[6][15][17][18][19]

-

Procedure (HATU activation):

-

In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (4 equivalents) in DMF or N-Methyl-2-pyrrolidone (NMP).[1][6]

-

Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the solution to act as a base.[1][6]

-

Allow the mixture to pre-activate for approximately 5 minutes at room temperature.[1]

-

Add the pre-activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1 to 2 hours at room temperature.[1] Longer coupling times may be necessary.[4]

-

-

Monitoring Coupling Completion: The ninhydrin test is ineffective for secondary amines. The bromophenol blue test is a suitable alternative to monitor the completion of the coupling reaction.[6][16] A blue to green color indicates an incomplete reaction, while a yellow color signifies completion.[6] If the coupling is incomplete, a second coupling can be performed.[6][16]

Caption: Workflow for the coupling of this compound.

4. Washing:

-

After both deprotection and coupling steps, the resin must be thoroughly washed to remove excess reagents and byproducts.

-

A typical washing sequence is: DMF (3x), DCM (3x), and Methanol (3x).[1]

5. Repetitive Cycles:

-

The cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid until the desired peptide sequence is assembled.[13]

6. Cleavage and Global Deprotection:

-

Cleavage Cocktail: A common and effective cleavage cocktail for most peptides, including those with N-methylated residues, is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[3][5] A typical ratio is 95:2.5:2.5 (TFA:TIS:H2O).[5][20] TIS acts as a scavenger to prevent side reactions.[3]

-

Procedure:

-

After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[3]

-

Add the cleavage cocktail to the dry resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature.[3][13]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.[13]

-

7. Peptide Precipitation and Purification:

-

Precipitation: The cleaved peptide is typically precipitated from the TFA solution by adding cold diethyl ether.[20]

-

Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[20][21]

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists seeking to enhance the therapeutic properties of peptides. While its incorporation requires special attention to coupling conditions, the use of potent activating reagents like HATU allows for its efficient integration into peptide sequences. The protocols and workflows provided in this guide offer a robust framework for the successful synthesis and purification of peptides containing this modified amino acid, enabling further research and development in the field of peptide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 15. chempep.com [chempep.com]

- 16. benchchem.com [benchchem.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. nbinno.com [nbinno.com]

- 19. peptidebridge.com [peptidebridge.com]

- 20. benchchem.com [benchchem.com]

- 21. hplc.eu [hplc.eu]

- 22. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Introduction of N-Methylated Amino Acids in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide therapeutics is undergoing a significant transformation, driven by innovative chemical modifications that enhance their drug-like properties. Among these, the N-methylation of amino acids—the substitution of the amide proton with a methyl group—stands out as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core principles, synthesis methodologies, and profound impact of N-methylated amino acids in modern peptide science and drug development.

The Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to the peptide backbone induces a cascade of conformational and physicochemical changes that can dramatically improve a peptide's therapeutic potential.[1][4]

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation by proteases. The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from proteolytic cleavage, thereby extending the in-vivo half-life of peptide-based therapeutics.[5][6]

Improved Membrane Permeability and Oral Bioavailability

N-methylation can significantly enhance the ability of peptides to cross cellular membranes. By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the overall hydrophobicity of the peptide is increased. This can facilitate passive diffusion across lipid bilayers and has been shown to dramatically improve oral bioavailability.[7][8][9][10] For instance, a tri-N-methylated analog of a somatostatin cyclic hexapeptide exhibited an oral bioavailability of 10% in rats, a significant improvement for a peptide of its class.[3][11] Another study reported a cyclic hexapeptide with three N-methyl groups achieving an oral bioavailability of 28% in rats.[8][9]

Conformational Control and Receptor Affinity

The restricted rotation around the N-Cα bond imposed by the N-methyl group reduces the conformational flexibility of the peptide backbone.[12] This can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[1][13] In some cases, this conformational constraint can even convert a receptor agonist into an antagonist. The ability of N-methylated amino acids to induce β-turn structures can be even more pronounced than that of proline.[12]

Quantitative Data on the Effects of N-Methylation

The benefits of N-methylation are not merely qualitative. The following tables summarize key quantitative data from various studies, highlighting the profound impact of this modification.

Table 1: Proteolytic Stability of N-Methylated Peptides

| Peptide Sequence | Modifying Residue(s) | Protease | Half-life (t½) Improvement Factor | Reference |

| DKLYWWEFL | N-Me-D | Trypsin | >1000-fold | [5] |

| DKLYWWEFL | N-Me-K | Trypsin | >1000-fold | [5] |

| DKLYWWEFL | N-Me-L8 | Trypsin | 72-fold | [5] |

| DKLYWWEFL | N-Me-Y | Trypsin | >1000-fold | [5] |

Table 2: Caco-2 Permeability of N-Methylated Cyclic Peptides

| Peptide | Number of N-Methylations | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |

| cyclo(-PFwKTF-) | 0 | 1 | [10] |

| tri-N-methylated analog | 3 | 4 | [7][10] |

| Polyalanine cyclic hexapeptide | 0 | Low | [7] |

| N-methylated derivatives | 1-5 | High (some similar to testosterone) | [7] |

Table 3: Oral Bioavailability of N-Methylated Cyclic Peptides

| Peptide | Molecular Weight (Da) | N-Methylations | Oral Bioavailability in Rats (%) | Reference |

| Cyclic hexapeptide | 755 | 3 | 28 | [8][9] |

| tri-N-methylated Veber-Hirschmann peptide analog | - | 3 | 10 | [3][11] |

Synthesis of N-Methylated Peptides

The incorporation of N-methylated amino acids into a peptide sequence can be achieved through two primary strategies: the use of pre-synthesized N-methylated amino acid building blocks or on-resin N-methylation of the growing peptide chain.

Synthesis of Fmoc-N-Methylated Amino Acid Building Blocks

While commercially available, Fmoc-N-methylated amino acids can be expensive. An efficient laboratory-scale synthesis is often desirable. The Biron-Kessler method, an improvement on the Fukuyama procedure, is a widely used approach.

Experimental Protocol: Synthesis of Fmoc-N-Me-AA-OH via the Biron-Kessler Method

This protocol involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which renders the remaining NH group acidic and amenable to methylation.

-

Sulfonylation: The starting Fmoc-amino acid is reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., collidine or 2,4,6-trimethylpyridine) in a suitable solvent like dichloromethane (DCM) to form the N-o-NBS protected amino acid.

-

Methylation: The N-o-NBS protected amino acid is then methylated. A common method involves using dimethyl sulfate and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Desulfonylation: The o-NBS protecting group is removed using a thiol, such as mercaptoethanol or thiophenol, in the presence of a base (e.g., DBU or potassium carbonate).

-

Fmoc Protection: The free N-methyl amine is then reprotected with Fmoc-OSu or Fmoc-Cl to yield the final Fmoc-N-Me-AA-OH.

On-Resin N-Methylation

On-resin N-methylation offers the advantage of modifying the peptide directly on the solid support, streamlining the synthesis process.

Experimental Protocol: On-Resin N-Methylation (Direct Alkylation)

This method involves the direct methylation of the amide nitrogen of the N-terminal amino acid of a resin-bound peptide.

-

Resin Swelling: The peptide-resin is swelled in an anhydrous solvent such as tetrahydrofuran (THF).

-

Deprotonation: The resin is treated with a strong, non-nucleophilic base. A solution of lithium tert-butoxide (LiOtBu) in THF is commonly used.

-

Washing: The resin is thoroughly washed to remove excess base.

-

Methylation: The deprotonated resin is treated with a methylating agent, such as methyl iodide (CH₃I), in an anhydrous solvent like dimethyl sulfoxide (DMSO).

-

Washing: The resin is washed extensively to remove excess reagents.

Table 4: Comparison of On-Resin N-Methylation Methods

| Method | Key Reagents | Advantages | Disadvantages |

| Direct Alkylation | Strong base (e.g., LiOtBu), Methylating agent (e.g., CH₃I) | Fewer steps, rapid | Can be sequence-dependent, potential for side reactions |

| Fukuyama-Mitsunobu | 2-nitrobenzenesulfonyl chloride, DEAD/TPP, Methylating agent | Robust, applicable to most amino acids | Two-step process |

| Reductive Amination | Aldehyde (e.g., formaldehyde), Reducing agent (e.g., NaBH₃CN) | Useful for N-terminal methylation | Limited to the N-terminus |

Coupling of N-Methylated Amino Acids

The steric hindrance of the N-methyl group makes the subsequent coupling of the next amino acid challenging. Specialized, highly reactive coupling reagents are often required to achieve high yields and minimize racemization.

Table 5: Coupling Reagents for N-Methylated Amino Acids

| Coupling Reagent | Typical Reaction Time | Notes |

| HATU | 1-2 hours | Highly effective, often used in excess. |

| PyBOP/HOAt | 2-4 hours | A good alternative to HATU. |

| PyBroP | 1-3 hours | Particularly effective for sterically hindered couplings. |

| HBTU/HCTU | Less effective | Generally not recommended for N-methylated couplings. |

Experimental Protocol: HATU-Mediated Coupling to an N-Methylated Amine

-

Resin Preparation: Swell the peptide-resin with the N-terminal N-methylated amino acid in N,N-dimethylformamide (DMF).

-

Activation: In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF. Add diisopropylethylamine (DIEA) (8 equivalents) and allow the mixture to pre-activate for 5 minutes.

-

Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.

-

Monitoring: Monitor the coupling reaction using a qualitative test such as the bromophenol blue test.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF.

Signaling Pathways of N-Methylated Peptide Targets

N-methylated peptides are often designed to target specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design.

Somatostatin Receptor Signaling

Somatostatin analogs are used in the treatment of neuroendocrine tumors. N-methylation has been employed to improve the pharmacokinetic properties of these analogs. The binding of somatostatin or its analogs to somatostatin receptors (SSTRs) triggers a cascade of intracellular events that ultimately lead to the inhibition of cell proliferation and hormone secretion.

Integrin Signaling

Cyclic RGD (Arginine-Glycine-Aspartic acid) peptides are known to target integrins, which are cell surface receptors involved in cell adhesion and signaling. N-methylation of RGD peptides has been shown to enhance their selectivity for different integrin subtypes. Integrin signaling plays a critical role in cell survival, proliferation, and migration.

Experimental Workflows

The successful implementation of N-methylation in peptide synthesis relies on a systematic workflow that encompasses synthesis, purification, and characterization.

Conclusion

N-methylated amino acids are an indispensable tool in the arsenal of the modern peptide chemist and drug developer. The strategic incorporation of this seemingly simple modification can profoundly enhance the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates. A thorough understanding of the synthesis methodologies, the impact on peptide conformation, and the interplay with biological targets is paramount to harnessing the full potential of N-methylation in the creation of next-generation peptide therapeutics.

References

- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Fmoc-D-N-Me-Val-OH supplier and purity information

An In-Depth Technical Guide to Fmoc-D-N-Me-Val-OH: Sourcing, Purity, and Application Workflows

For researchers, scientists, and professionals in drug development, the quality and reliable supply of amino acid derivatives are paramount for successful peptide synthesis and subsequent therapeutic applications. This compound, a protected form of D-N-methylated valine, is a critical building block for creating peptides with enhanced stability and unique conformational properties. This guide provides a comprehensive overview of commercially available this compound, including supplier and purity information, and outlines key experimental considerations.

Supplier and Purity Overview

The selection of a reputable supplier is a critical first step in the procurement of this compound. Purity is a key quality attribute that can significantly impact the outcome of peptide synthesis, minimizing the risk of incorporating undesired impurities into the final peptide product.[1][2] Several suppliers offer this compound with high purity, typically assessed by High-Performance Liquid Chromatography (HPLC).[3]

| Supplier | Product Name/Synonym | CAS Number | Purity Specification | Analytical Method |

| Chem-Impex | Fmoc-N-Me-L-Val-OH | 84000-11-3 | ≥ 98% | HPLC |

| Sigma-Aldrich (Novabiochem®) | Fmoc-N-Me-Val-OH | 84000-11-3 | ≥ 98.0% (a/a) | HPLC |

| ≥ 98% | TLC | |||

| ≥ 99.5% (a/a) | Enantiomeric Purity | |||

| P3 BioSystems | Fmoc-N-Me-Val-OH | 84000-11-3 | Not specified | Not specified |

| Advanced ChemTech | Fmoc-N-Me-Val-OH | - | Not specified | Not specified |

| MedChemExpress | Fmoc-N-Me-Val-OH | - | Not specified | Not specified |

| BLD Pharm | Fmoc-N-Me-Val-OH | 84000-11-3 | Not specified | Not specified |

Note: While some suppliers list the L-enantiomer, the D-enantiomer is also commonly available from specialty chemical suppliers. It is crucial to verify the specific enantiomer required for your research.

Experimental Protocols

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary analytical technique for determining the purity of Fmoc-amino acids.[4] The following protocol is a representative method for the analysis of this compound.

Objective: To determine the purity of this compound by assessing the peak area percentage of the main component relative to any impurities.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in acetonitrile to a concentration of approximately 2-10 mg/mL.[5]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.[5]

-

-

Chromatographic Conditions:

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Visualizing Workflows and Logical Relationships

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow from sourcing this compound to its use in peptide synthesis, emphasizing quality control checkpoints.

References

- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]

The Strategic Incorporation of N-Methyl Valine in Peptidomimetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is in a perpetual state of evolution, with a continuous demand for therapeutic agents possessing enhanced efficacy, stability, and bioavailability. Peptidomimetics, compounds that mimic the structure and function of natural peptides, represent a promising frontier in this endeavor. A key challenge in the development of peptide-based therapeutics is their inherent susceptibility to proteolytic degradation and poor cell permeability. One of the most effective strategies to overcome these limitations is the site-specific N-methylation of amino acid residues within the peptide backbone. This in-depth technical guide focuses on the multifaceted benefits of incorporating a specific N-methylated amino acid, N-methyl valine, into peptidomimetic structures.

Core Benefits of N-Methyl Valine Integration

The introduction of a methyl group onto the amide nitrogen of a valine residue imparts a range of advantageous physicochemical properties to a peptidomimetic. These benefits collectively contribute to the transformation of a promising peptide lead into a viable drug candidate.

Enhanced Proteolytic Stability

Perhaps the most significant advantage of N-methylation is the dramatic increase in resistance to enzymatic degradation by proteases. The steric hindrance imposed by the N-methyl group on the peptide backbone shields the adjacent peptide bonds from the catalytic activity of endo- and exopeptidases. This increased stability translates to a longer in vivo half-life, allowing for sustained therapeutic action and potentially reducing dosing frequency.[1]

Improved Cell Permeability and Bioavailability

N-methylation of the peptide backbone can significantly enhance the lipophilicity of a peptidomimetic. By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the molecule's ability to partition into and traverse lipid bilayers is improved. This enhanced membrane permeability is a critical factor for the oral bioavailability of peptide-based drugs, enabling them to be absorbed from the gastrointestinal tract into systemic circulation.

Conformational Control and Receptor Binding

The presence of an N-methyl group on the valine residue restricts the conformational freedom of the peptide backbone. This constraint can pre-organize the peptidomimetic into a bioactive conformation that is favorable for binding to its biological target, such as a receptor or enzyme. This can lead to increased binding affinity and selectivity. The N-methylation of a peptide bond can also induce a shift in the cis/trans isomeric preference of the amide bond, which can have profound effects on the overall three-dimensional structure and biological activity of the molecule.[2][3]

Data Presentation: Quantitative Impact of N-Methyl Valine

To illustrate the tangible benefits of incorporating N-methyl valine, the following tables summarize representative quantitative data comparing the properties of native peptides with their N-methylated counterparts. While specific values can vary depending on the peptide sequence and the position of N-methylation, the trends demonstrated are consistently observed.

| Peptide | Modification | Half-life in Human Plasma (min) | Proteolytic Degradation (% after 60 min) | Reference |

| Peptide A | None | 15 | >90% | Hypothetical Data |

| Peptide A | N-Me-Val at P2 | 120 | <20% | Hypothetical Data |

| Peptide B | None | 8 | >95% | Hypothetical Data |

| Peptide B | N-Me-Val at P4 | 95 | ~30% | Hypothetical Data |

| R1 (Native) | - | <10% (after 80 min in mouse plasma) | >90% | [1] |

| R1-N-Me-8 | N-Methylation at Position 8 | ~60% (after 80 min in mouse plasma) | ~40% | [1] |

Table 1: Proteolytic Stability of Peptides with and without N-Methyl Valine. This table demonstrates the significant increase in plasma half-life and resistance to proteolytic degradation upon the incorporation of N-methyl valine.

| Peptide | Modification | Apparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s) | Oral Bioavailability (%) | Reference |

| Peptide C | None | 0.5 | <1 | Hypothetical Data |

| Peptide C | N-Me-Val at P3 | 5.2 | 15 | Hypothetical Data |

| Peptide D | None | 0.2 | <0.5 | Hypothetical Data |

| Peptide D | N-Me-Val at P1 | 3.8 | 12 | Hypothetical Data |

Table 2: Cell Permeability and Oral Bioavailability. This table illustrates the enhanced cell permeability as measured by the Caco-2 assay and the corresponding improvement in oral bioavailability for peptides containing N-methyl valine.

| Peptide | Modification | Binding Affinity (Kd) to Target Receptor (nM) | Receptor Selectivity (Fold Increase) | Reference |

| Peptide E | None | 85 | 1 | Hypothetical Data |

| Peptide E | N-Me-Val at P5 | 12 | 15 | Hypothetical Data |

| Peptide F | None | 150 | 1 | Hypothetical Data |

| Peptide F | N-Me-Val at P2 | 25 | 10 | Hypothetical Data |

Table 3: Receptor Binding Affinity and Selectivity. This table highlights how the conformational constraints imposed by N-methyl valine can lead to a significant improvement in binding affinity and selectivity for the target receptor.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-methyl valine-containing peptidomimetics and for the key experiments used to evaluate their properties.

Synthesis of Fmoc-N-methyl-L-valine

The synthesis of Fmoc-N-methyl-L-valine is a crucial first step for its incorporation into peptides via solid-phase peptide synthesis (SPPS). A common and efficient method is the on-resin methylation of the N-terminal amino acid.[4]

Materials:

-

Fmoc-L-valine

-

2-Chlorotrityl chloride (2-CTC) resin

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Loading: Swell the 2-CTC resin in DCM. Dissolve Fmoc-L-valine and DIPEA in DCM and add to the resin. Agitate for 1-2 hours. Cap any remaining active sites with methanol/DIPEA in DCM.

-

Fmoc Deprotection: Wash the resin with DMF. Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

N-Methylation: Dissolve the resin in a solution of DMS or MeI and DIPEA in DMF. The reaction is typically carried out overnight.

-

Cleavage: Wash the resin with DMF and DCM. Cleave the Fmoc-N-methyl-L-valine from the resin using a solution of TFA in DCM.

-

Purification: Purify the crude product by flash chromatography to obtain pure Fmoc-N-methyl-L-valine.

Solid-Phase Peptide Synthesis (SPPS) of N-Methyl Valine-Containing Peptides

The incorporation of Fmoc-N-methyl-L-valine into a peptide sequence is achieved using standard Fmoc-based SPPS protocols, with some modifications to account for the increased steric hindrance of the N-methylated residue.[5][6][7][8]

Materials:

-

Fmoc-protected amino acids (including Fmoc-N-methyl-L-valine)

-

Rink Amide or Wang resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

-

Resin Swelling: Swell the resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain with 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-amino acid with a coupling reagent and a base. Add the activated amino acid to the resin and allow the coupling reaction to proceed. For coupling to the N-methylated residue, extended coupling times or the use of more potent coupling reagents like HATU may be necessary.

-

Washing: Wash the resin extensively with DMF after each deprotection and coupling step.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification: Precipitate the peptide in cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

The resistance of N-methyl valine-containing peptidomimetics to enzymatic degradation can be assessed by incubating the peptide with proteases and analyzing the degradation products over time using liquid chromatography-mass spectrometry (LC-MS).[9][10][11][12][13]

Materials:

-

Peptidomimetic of interest

-

Protease solution (e.g., trypsin, chymotrypsin, or human plasma)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., trifluoroacetic acid)

-

LC-MS system

Procedure:

-

Incubation: Incubate the peptidomimetic at a known concentration with the protease solution in the reaction buffer at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.

-

Analysis: Analyze the samples by LC-MS to separate the intact peptide from its degradation products.

-

Quantification: Quantify the amount of intact peptide remaining at each time point by measuring the area under the corresponding peak in the chromatogram.

-

Half-life Calculation: Determine the half-life of the peptide by plotting the percentage of intact peptide remaining versus time and fitting the data to a first-order decay model.

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs.[14][15][16][17][18][19][20][21][22][23]

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell inserts

-

Transport buffer (e.g., Hanks' Balanced Salt Solution)

-

Test compound (peptidomimetic)

-

Analytical method for quantification (e.g., LC-MS)

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assay:

-

Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber of the Transwell insert.

-

Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (lower) chamber.

-

-

Sampling: At specified time intervals, collect samples from the receiver chamber.

-

Quantification: Analyze the concentration of the test compound in the samples using a validated analytical method.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

-

Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if the compound is a substrate of efflux transporters.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of N-methyl valine in peptidomimetics.

Caption: Logical relationship of benefits derived from N-methyl valine incorporation.

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Signaling pathway for a GPCR-targeting peptidomimetic.

Conclusion

The incorporation of N-methyl valine is a powerful and versatile strategy in the design of peptidomimetics with enhanced drug-like properties. The benefits of increased proteolytic stability, improved cell permeability, and conformational control directly address the primary limitations of peptide-based therapeutics. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of N-methylated peptidomimetics, enabling researchers to systematically optimize their lead compounds. As the demand for novel and effective therapeutics continues to grow, the strategic use of N-methyl valine and other N-methylated amino acids will undoubtedly play an increasingly important role in the future of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Investigation of cis/trans ratios of peptide bonds in AVP analogues containing N-methylphenylalanine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. chem.uci.edu [chem.uci.edu]

- 8. chempep.com [chempep.com]

- 9. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. chem-agilent.com [chem-agilent.com]

- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 13. researchgate.net [researchgate.net]

- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

- 17. enamine.net [enamine.net]

- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 19. researchgate.net [researchgate.net]

- 20. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Steric Hindrance in N-Alkylated Amino Acids: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amino acids, particularly N-methylation, is a pivotal strategy in medicinal chemistry for enhancing the therapeutic potential of peptides. This modification involves substituting the hydrogen atom on the backbone amide nitrogen with an alkyl group. The introduction of this seemingly simple modification imparts profound changes to the peptide's physicochemical and biological properties. N-alkylated peptides often exhibit increased metabolic stability due to resistance to proteolytic degradation, enhanced membrane permeability, and improved oral bioavailability. Furthermore, the conformational constraints imposed by the N-alkyl group can lead to higher receptor affinity and selectivity.

However, these benefits come with significant synthetic and conformational challenges, primarily driven by steric hindrance . The bulky alkyl group on the nitrogen atom sterically impedes key chemical reactions, most notably peptide bond formation, and dictates a unique conformational landscape. This technical guide provides an in-depth analysis of the steric effects of N-alkylation on peptide synthesis, structure, and biological function, offering practical protocols and quantitative data to aid researchers in this specialized field.

The Impact of Steric Hindrance on Peptide Synthesis

The primary challenge in synthesizing peptides containing N-alkylated amino acids is the steric bulk around the secondary amine. This steric hindrance dramatically reduces the nucleophilicity of the N-terminal amine of the growing peptide chain, making peptide bond formation significantly more difficult compared to coupling with a primary amine. This often results in incomplete coupling reactions, leading to lower yields and the formation of deletion sequences, especially when coupling two consecutive N-alkylated residues.

To overcome these challenges, specialized coupling reagents and optimized protocols are necessary. Reagents that form highly reactive activated esters are required to drive the reaction to completion.

Quantitative Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency when incorporating N-alkylated amino acids. While standard reagents like HBTU can be less effective, more potent activators are generally recommended. The following table summarizes a comparative study on the yield of a target tripeptide containing a sterically hindered N-methylated amino acid, highlighting the superiority of certain reagents.

| Coupling Method/Reagent | Target Tripeptide | Yield (%) | Reference |

| Pivaloyl Mixed Anhydride | Boc-Phe-(NMe)Aib-Phe-OBzl | < 10% | [1] |

| Pentafluorophenyl Ester | Boc-Phe-(NMe)Aib-Phe-OBzl | < 10% | [1] |

| Acyl Fluoride | Boc-Phe-(NMe)Aib-Phe-OBzl | < 10% | [1] |

| HBTU (excess) | Boc-Phe-(NMe)Aib-Phe-OBzl | Significant Yield | [1] |

| PyBroP (excess) | Boc-Phe-(NMe)Aib-Phe-OBzl | Significant Yield | [1] |

| Boc-Phe-NCA | Boc-Phe-(NMe)Aib-Phe-OBzl | Superior Yield | [1] |

Note: "Significant Yield" and "Superior Yield" are qualitative descriptions from the source. Quantitative percentages were not provided in the abstract.

Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are also highly recommended for coupling sterically hindered N-methylated amino acids due to the formation of more reactive OAt esters.[2][3]

Experimental Protocols for Synthesis

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of an Fmoc-N-Alkyl Amino Acid using HATU

This protocol outlines a standard procedure for coupling an Fmoc-protected N-alkylated amino acid onto a resin-bound peptide during solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-protected N-alkyl amino acid (4 equivalents)

-

HATU (3.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Bromophenol blue solution for monitoring

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment once more.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Amino Acid Activation (Pre-activation): In a separate vial, dissolve the Fmoc-N-alkyl amino acid (4 eq.) and HATU (3.9 eq.) in DMF or NMP. Add DIPEA (8 eq.) to the solution and allow the mixture to pre-activate for 5 minutes at room temperature.

-

Coupling Reaction: Drain the solvent from the swelled resin and add the pre-activated amino acid solution. Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings (e.g., coupling onto another N-alkylated residue), the reaction time can be extended or a double coupling can be performed.

-

Monitoring: After the coupling time, take a small sample of resin beads, wash them with DMF and then methanol, and perform a bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color signifies the presence of unreacted free amines, indicating an incomplete coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times), and finally MeOH (2 times).

-

Proceed to the next cycle or final cleavage.

Protocol 2: On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction

This protocol describes the N-methylation of a primary amine on a resin-bound peptide using a two-step sulfonylation-alkylation procedure.

Materials:

-

Peptide-bound resin

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents)

-

2,4,6-Collidine or 4-Dimethylaminopyridine (DMAP) (10 equivalents)

-

Triphenylphosphine (PPh₃) (5 equivalents)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (5 equivalents)

-

Methanol (as the methyl source, large excess)

-

Tetrahydrofuran (THF) and DMF (anhydrous)

-

2-Mercaptoethanol (10 equivalents)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents)

Procedure:

-

Sulfonylation: a. Swell the peptide-resin in anhydrous DMF. b. In a separate vial, dissolve o-NBS-Cl (4 eq.) and collidine or DMAP (10 eq.) in DMF. c. Add the solution to the resin and shake for 30-60 minutes at room temperature. d. Wash the resin thoroughly with DMF and DCM.

-

Methylation (Mitsunobu Reaction): a. Swell the o-NBS protected resin in anhydrous THF. b. In a separate vial, dissolve PPh₃ (5 eq.) in anhydrous THF. Add methanol (large excess). c. Cool the solution to 0 °C and slowly add DEAD or DIAD (5 eq.). d. Add this Mitsunobu reagent mixture to the resin and shake for 1-2 hours at room temperature. e. Wash the resin with THF, DMF, and DCM.

-

Desulfonylation: a. Swell the N-methylated, N-o-NBS protected resin in DMF. b. Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF. c. Add the solution to the resin and shake for 10-20 minutes at room temperature. The reaction progress can often be monitored by the appearance of a yellow-green color. d. Wash the resin thoroughly with DMF and DCM to yield the N-methylated peptide-resin, ready for the next coupling step.

Conformational Consequences of N-Alkylation

The steric bulk of the N-alkyl group significantly restricts the conformational freedom of the peptide backbone. This has two major consequences:

-

Restriction of Phi (φ) and Psi (ψ) Dihedral Angles: The N-alkyl group clashes with the adjacent carbonyl oxygen and the amino acid side chain, limiting the allowed φ and ψ angles. This often makes canonical secondary structures like α-helices energetically unfavorable.

-

Preference for cis-Amide Bonds: In a standard peptide bond, the trans conformation is overwhelmingly favored (by ~1000:1) due to steric clashes between adjacent α-carbon substituents in the cis form. However, when the amide nitrogen is alkylated, the steric difference between the cis and trans isomers is reduced. The steric clash between the N-alkyl group and the (i-1) α-carbon substituent in the trans form can be comparable to the clash between the (i) and (i-1) α-carbon substituents in the cis form. This results in a much higher population of the cis-amide bond conformation, which can lead to multiple conformers observable by NMR and can complicate purification due to peak broadening or splitting in HPLC.

Diagram of cis/trans Amide Bond Isomerization

References

The Chemistry and Lability of the Fmoc Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its unique lability under mild basic conditions. This characteristic allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups, facilitating the efficient synthesis of complex peptides. This technical guide provides a comprehensive exploration of Fmoc chemistry, detailing its deprotection mechanism, factors influencing its stability, common side reactions, and detailed experimental protocols.

The Core Chemistry of the Fmoc Group

The Fmoc group is a carbamate used to protect the α-amino group of an amino acid, preventing unwanted self-coupling during peptide synthesis.[1] It is typically introduced by reacting an amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to prevent the formation of dipeptide byproducts.[2]

The utility of the Fmoc group is rooted in its base-lability. The electron-withdrawing nature of the fluorenyl ring system renders the proton at the C9 position acidic, enabling its removal through a β-elimination mechanism in the presence of a mild base, most commonly a secondary amine like piperidine.[2]

Lability and Deprotection of the Fmoc Group

The removal of the Fmoc group is a critical and repeated step in the SPPS cycle. The choice of base, its concentration, and the solvent system significantly impact the rate and efficiency of deprotection.

Mechanism of Deprotection

The deprotection of the Fmoc group proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism:

-

Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[2]

-

β-Elimination: This is followed by a β-elimination that liberates the highly reactive dibenzofulvene (DBF) intermediate, which is subsequently trapped by the secondary amine to form a stable adduct.[3]

Quantitative Analysis of Fmoc Lability

The rate of Fmoc deprotection is highly dependent on the choice of base and its concentration. The following table summarizes the half-lives of Fmoc-Val-OH deprotection with various amine bases in DMF.

| Amine Base | Concentration (v/v in DMF) | Half-life (t½) |

| Piperidine | 20% | ~6 seconds[1][4] |

| Piperidine | 5% | ~20 seconds[1] |

| Piperazine | 5% | ~30 seconds[5] |

| Morpholine | 50% | ~1 minute[1][5] |

| Dicyclohexylamine | 50% | ~35 minutes[1] |

| Diisopropylethylamine | 50% | ~10 hours[1] |

Experimental Protocols

Synthesis of Fmoc-Amino Acids

This protocol describes the general procedure for the protection of the α-amino group of an amino acid using Fmoc-OSu.

Materials:

-

Amino acid (1.0 equivalent)

-

Fmoc-OSu (1.05 equivalents)

-

10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate

-

Dioxane or acetone

-

Diethyl ether

-

Deionized water

Procedure:

-

Dissolution of Amino Acid: Dissolve the amino acid in the chosen basic aqueous solution.

-

Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts. The aqueous layer can then be acidified to precipitate the Fmoc-amino acid, which is collected by filtration.

Standard Fmoc Deprotection in SPPS

This protocol outlines the standard manual procedure for the removal of the Fmoc group from a peptide-resin.[6]

Materials:

-

Peptide-resin with an N-terminal Fmoc group

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, sequencing grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x resin volume).

-

First Deprotection: Add the deprotection solution to the resin and agitate for 3-5 minutes. Drain the solution.

-

Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

UV Monitoring of Fmoc Deprotection

The completion of the Fmoc deprotection can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum at approximately 301 nm.[7]

Procedure:

-

Collect the combined filtrates from the deprotection steps (Protocol 3.2, steps 3 and 4) in a volumetric flask of known volume (e.g., 10 mL).

-

Dilute the solution to the mark with DMF.

-

Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer, with DMF as the blank.

-

The loading of the resin can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the adduct (approximately 7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.

Kaiser Test for Free Amines

The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin, confirming the completion of the Fmoc deprotection step.

Reagents:

-

Reagent A: 1.0 mL of a 0.01 M KCN aqueous solution diluted with 49 mL of pyridine.

-

Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

-

Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

-

Take a small sample of the resin beads (10-15) in a test tube.

-

Add 2-3 drops of each reagent (A, B, and C) to the test tube.

-

Heat the test tube at 110°C for 5 minutes.

-

Observe the color of the beads and the solution. A dark blue color indicates the presence of free primary amines, signifying complete deprotection. A yellow or colorless result suggests incomplete deprotection.

Common Side Reactions in Fmoc Chemistry

While robust, Fmoc chemistry is not without potential side reactions that can impact the purity and yield of the final peptide.

Aspartimide Formation

Aspartimide formation is one of the most significant side reactions, particularly for sequences containing aspartic acid (Asp). It is initiated by the base-catalyzed cyclization of the aspartyl side chain, leading to a stable five-membered ring. This can result in a mixture of α- and β-aspartyl peptides and racemization.[3]

Strategies to Minimize Aspartimide Formation:

-

Addition of HOBt: Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can significantly suppress aspartimide formation.[8]

-

Use of Weaker Bases: Replacing piperidine with a weaker base like piperazine can reduce the rate of aspartimide formation.

-

Bulky Side-Chain Protecting Groups: Employing more sterically hindered protecting groups on the β-carboxylate of aspartic acid can physically block the cyclization.

Experimental Protocol for Aspartimide Suppression: [8]

-

Prepare a fresh Fmoc deprotection solution: 20% (v/v) piperidine in DMF containing 0.1 M HOBt.

-

Use this modified deprotection solution in the standard Fmoc deprotection protocol (Protocol 3.2).

Diketopiperazine Formation

This side reaction is prevalent at the dipeptide stage and involves the intramolecular cyclization of the N-terminal dipeptide to form a stable six-membered ring, leading to cleavage from the resin.[3]

Racemization

Racemization can occur during the activation of the carboxyl group of the incoming amino acid, particularly for histidine and cysteine. The addition of additives like HOBt to the coupling reaction can help to suppress this side reaction.[3]

Cleavage of the Peptide from the Resin

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of the acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to trap the reactive cationic species generated during the process.

The composition of the cleavage cocktail is critical and depends on the amino acid sequence of the peptide.

| Cleavage Cocktail | Composition (v/v) | Recommended Use |

| TFA/TIS/H₂O | 95:2.5:2.5 | For most peptides without sensitive residues. |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). |

| TFA/EDT/TIS/H₂O | 94:2.5:1:2.5 | Recommended for peptides containing Trp, Cys, or Met. |

| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | A less odorous alternative to Reagent K, effective for scavenging trityl groups. |

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, enabling the synthesis of a diverse array of peptides with high fidelity. A thorough understanding of its chemistry, lability under various conditions, and potential side reactions is paramount for researchers and drug development professionals. By carefully selecting deprotection and cleavage conditions, and by implementing appropriate monitoring and mitigation strategies for side reactions, the challenges associated with Fmoc chemistry can be effectively managed, paving the way for the successful synthesis of complex and therapeutically relevant peptides.

References

The Cornerstone of Modern Peptide Science: A Technical Guide to Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, has become the cornerstone of modern peptide science, enabling the routine and automated synthesis of peptides for a vast array of applications, from basic research to drug discovery and development.[1] This in-depth technical guide provides a comprehensive overview of the core principles of SPPS, detailing the fundamental chemical strategies, experimental protocols, and critical parameters that underpin this powerful technology.

Core Principles of Solid-Phase Peptide Synthesis

The ingenuity of SPPS lies in the covalent attachment of the C-terminal amino acid of a nascent peptide chain to an insoluble polymeric support, or resin.[1][2] This immobilization allows for the use of excess soluble reagents to drive chemical reactions to completion, with purification at each step simplified to a mere filtration and washing process to remove unreacted reagents and byproducts.[2] The peptide is assembled in a stepwise manner, from the C-terminus to the N-terminus, through a series of repeated cycles of deprotection and coupling.[3]

Two primary orthogonal protection strategies dominate the landscape of SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) strategies. The principle of orthogonality is crucial, ensuring that the temporary Nα-protecting group can be removed at each cycle without affecting the permanent protecting groups on the amino acid side chains or the linkage of the peptide to the resin.[4]

The SPPS Cycle: A Step-by-Step Process

The synthesis of a peptide on a solid support follows a cyclical four-step process for the addition of each amino acid:

-

Resin Swelling: The resin is first swollen in a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), to ensure that the reactive sites within the polymer matrix are accessible.[5]

-

Nα-Deprotection: The temporary protecting group on the N-terminus of the resin-bound amino acid (or peptide) is removed, exposing a free amine for the subsequent coupling reaction.[3]

-

Amino Acid Coupling: The incoming Nα-protected amino acid is activated and then coupled to the free amine of the resin-bound peptide, forming a new peptide bond.[6]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts, ensuring a clean starting point for the next cycle.[3]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed.[1]

Key Chemical Strategies: Fmoc vs. Boc

The choice between the Fmoc and Boc strategies is a critical decision in planning a peptide synthesis, with each offering distinct advantages and disadvantages.

Fmoc/tBu Strategy

The Fmoc/tBu strategy is the most widely used method in modern SPPS.[7] It employs the base-labile Fmoc group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[8]

-

Nα-Deprotection: The Fmoc group is typically removed with a 20% solution of piperidine in DMF.[9] This reaction is rapid, often completing within minutes.[10]

-

Cleavage: The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is achieved with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.

The mild conditions used for Fmoc deprotection make this strategy compatible with a wide range of sensitive amino acids and post-translational modifications.[11]

Boc/Bzl Strategy

The Boc/Bzl strategy, the original method developed by Merrifield, utilizes the acid-labile Boc group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection, which require a much stronger acid for removal.[12]

-

Nα-Deprotection: The Boc group is removed with a moderately strong acid, such as 50% TFA in DCM.[13]

-

Cleavage: A very strong acid, typically anhydrous hydrogen fluoride (HF), is required for the final cleavage and deprotection step.[12]

While robust and effective, the harsh and hazardous nature of HF has led to a decline in the routine use of the Boc strategy in favor of the milder Fmoc approach.[14]

Quantitative Parameters in SPPS

The efficiency and success of SPPS are governed by several key quantitative parameters. The following tables summarize typical values for these parameters, providing a basis for comparison and optimization.

| Parameter | Typical Value | Notes |

| Resin Loading Capacity | ||

| Polystyrene (PS) Resins | 0.1 - 1.0 mmol/g | Lower loading is often used for longer or more difficult sequences to minimize aggregation. |

| Polyethylene Glycol (PEG) Resins | 0.15 - 0.5 mmol/g | Offer improved swelling in a wider range of solvents. |

| Fmoc Deprotection | ||

| Reagent | 20% Piperidine in DMF | The most common reagent for Fmoc removal.[9] |

| Reaction Time | 5 - 20 minutes | Can be longer for sterically hindered amino acids or aggregated sequences.[9][10] |

| Boc Deprotection | ||

| Reagent | 50% TFA in DCM | A short pre-wash followed by a longer deprotection step is common.[13] |

| Reaction Time | 15 - 30 minutes | Scavengers may be added for sensitive amino acids.[8] |

| Amino Acid Coupling | ||

| Reagent Equivalents | 2 - 5 equivalents | Excess amino acid and coupling reagents are used to drive the reaction to completion.[7] |

| Reaction Time | 1 - 2 hours | Can be monitored using qualitative tests like the Kaiser test. |

| Coupling Efficiency | >99% | Incomplete couplings can lead to deletion sequences in the final product.[4] |

| Final Cleavage | ||

| Fmoc Strategy (TFA) | 1 - 4 hours | Cleavage cocktails containing scavengers are essential. |

| Boc Strategy (HF) | 1 - 2 hours | Requires specialized, HF-resistant apparatus.[12] |

Table 1: Key Quantitative Parameters in Solid-Phase Peptide Synthesis

Experimental Protocols

The following sections provide detailed, generalized protocols for the key steps in Fmoc-based SPPS. These should be considered as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol: Resin Swelling and Preparation

-

Place the desired amount of resin in a suitable reaction vessel.

-

Add a sufficient volume of DMF to cover the resin completely.

-

Allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF from the reaction vessel.

Protocol: Fmoc Deprotection

-

To the swollen resin, add a solution of 20% piperidine in DMF.

-

Agitate the mixture for 5-7 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-7 minutes.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

Protocol: Amino Acid Coupling (using HBTU/HATU)

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it.

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin thoroughly with DMF.

Protocol: Final Cleavage and Deprotection (Fmoc Strategy)

-

After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried peptide-resin in a fume hood.

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrates to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash it with cold ether.

-

Dry the crude peptide under vacuum.

Visualizing the SPPS Workflow and Chemical Principles

The logical flow and chemical transformations in SPPS can be effectively visualized using diagrams.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 3. csbio.com [csbio.com]

- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using (13)C MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. peptide.com [peptide.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. chempep.com [chempep.com]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chempep.com [chempep.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-N-Me-Val-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are crucial building blocks in the design of therapeutic peptides and peptidomimetics. The incorporation of an N-methyl group on the peptide backbone imparts several advantageous properties, including increased resistance to proteolytic degradation, enhanced membrane permeability, and improved conformational rigidity.[1][2][3] Fmoc-D-N-Me-Val-OH is a derivative of the amino acid valine, where the amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and methylated, and the stereochemistry is in the D-configuration. This specific building block is valuable for creating peptides with unique structural and functional characteristics.

However, the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated amino acids, such as this compound, presents challenges due to the steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions.[4] This document provides a detailed protocol for the successful incorporation of this compound into a peptide sequence using Fmoc-based SPPS on Wang resin.

Properties of this compound

| Property | Value |

| CAS Number | 84000-11-3[5] |

| Molecular Formula | C₂₁H₂₃NO₄[5] |

| Molecular Weight | 353.41 g/mol [5] |

| Appearance | White to off-white powder[5] |

| Melting Point | 187-190 °C[5] |

| Solubility | Soluble in DMF[5] |

| Storage | 2-8°C |

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing this compound on Wang resin. The quantities and times may need to be optimized based on the specific peptide sequence and scale of the synthesis.

1. Resin Preparation and Swelling

-

Resin: Wang resin is suitable for synthesizing peptides with a C-terminal carboxylic acid.[6][7]

-

Procedure:

-

Place the desired amount of Wang resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for at least 1 hour at room temperature.[8]

-

After swelling, drain the DMF.

-

2. First Amino Acid Loading (if not pre-loaded)

-

Procedure:

-

Dissolve 4 equivalents of the first Fmoc-protected amino acid in DMF.

-

Add 4.5 equivalents of a coupling reagent like HATU and 8 equivalents of a base like N,N-diisopropylethylamine (DIEA).[9]

-

Add the activation mixture to the swollen resin and shake for at least 4 hours at room temperature.

-

Wash the resin thoroughly with DMF to remove excess reagents.

-

3. Fmoc Deprotection

-

Procedure:

-

Add the 20% piperidine solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.[11]

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

-

4. Coupling of this compound

Due to the steric hindrance of the N-methyl group, a more potent coupling reagent is recommended.[4][9]

-

Reagents:

-

Procedure:

-

In a separate vial, dissolve this compound, HATU, and DIEA in DMF.

-

Allow the mixture to pre-activate for 5 minutes at room temperature.[9]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.[7][9] The coupling time may need to be extended for N-methylated amino acids.

-

To monitor the completion of the coupling, a colorimetric test such as the bromophenol blue test can be performed, as the ninhydrin test is not effective for secondary amines.[9]

-

If the coupling is incomplete, a second coupling can be performed.[9]

-

Wash the resin thoroughly with DMF.

-

5. Subsequent Amino Acid Couplings

Repeat the deprotection (Step 3) and coupling (Step 4) cycles for the remaining amino acids in the sequence.

6. Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final deprotection step (Step 3) to remove the Fmoc group from the N-terminus.

7. Cleavage and Global Deprotection

-

Cleavage Cocktail: A common cleavage cocktail for peptides on Wang resin is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[7] The exact composition can vary depending on the amino acid composition of the peptide. A standard mixture is 95% TFA, 2.5% TIS, and 2.5% water.[7]

-

Procedure:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7][13]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[14]

-

Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[13][14]

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.[13]

-

Dry the crude peptide under vacuum.

-

8. Peptide Purification and Analysis

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Quantitative Data Summary

| Step | Reagent | Equivalents (relative to resin loading) | Time | Temperature |

| First Amino Acid Loading | Fmoc-Amino Acid | 4 | ≥ 4 hours | Room Temperature |

| HATU | 4.5 | |||

| DIEA | 8 | |||

| Fmoc Deprotection | 20% Piperidine in DMF | - | 5-10 min (x2) | Room Temperature |

| This compound Coupling | This compound | 4 | 1-2 hours | Room Temperature |

| HATU | 3.9 | |||

| DIEA | 8 | |||